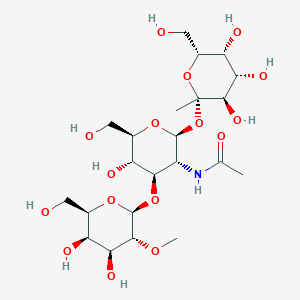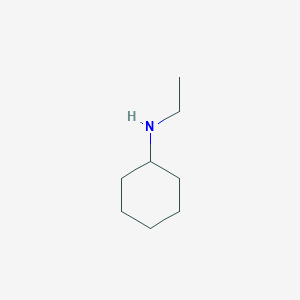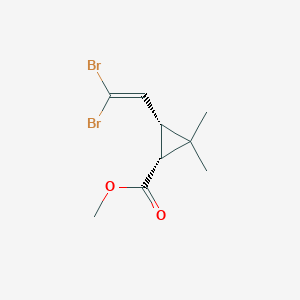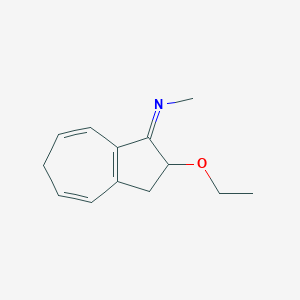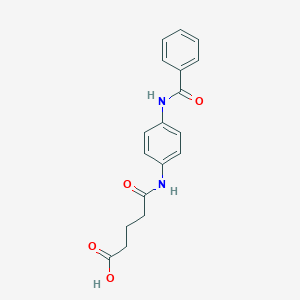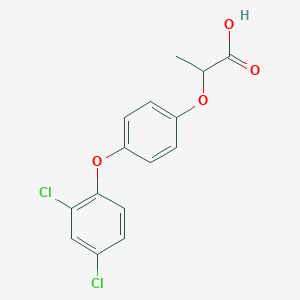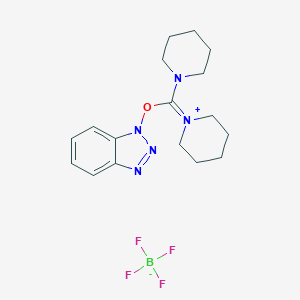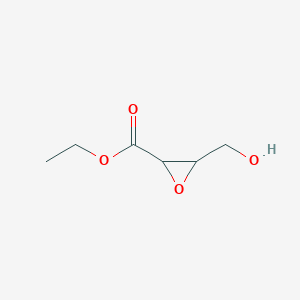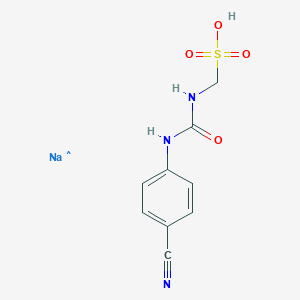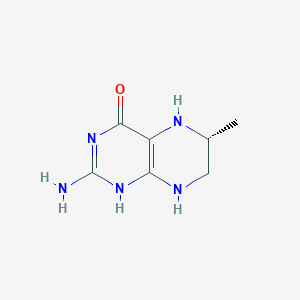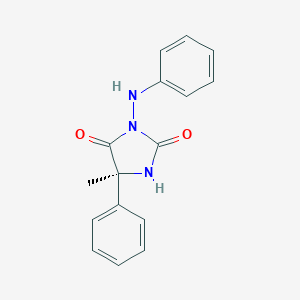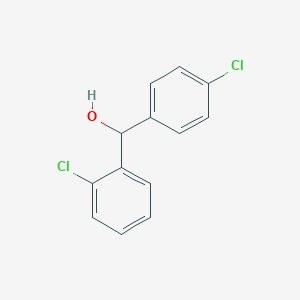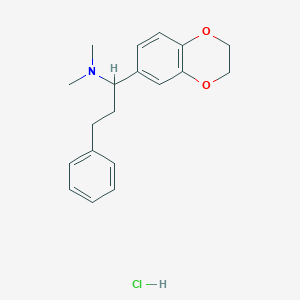
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its potential for abuse and addiction. Despite its legal status, MDMA has been studied extensively for its potential therapeutic benefits and has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety in clinical trials.
作用機序
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride works by increasing the release of serotonin, dopamine, and norepinephrine, three neurotransmitters that are involved in regulating mood, emotions, and behavior. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride binds to serotonin transporters, which are responsible for reuptake of serotonin from the synaptic cleft, and causes them to reverse their direction, leading to an increase in serotonin release. This increase in serotonin release is thought to be responsible for the euphoric and empathogenic effects of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also reduces activity in the amygdala, a part of the brain that is involved in fear and anxiety, which may contribute to its therapeutic effects in treating PTSD and anxiety.
生化学的および生理学的効果
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also causes the release of vasopressin, a hormone that is involved in regulating water balance in the body, which can lead to dehydration. Long-term use of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has been associated with neurotoxicity and damage to serotonin-producing neurons in the brain, which can result in long-term cognitive and emotional deficits.
実験室実験の利点と制限
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has several advantages for use in laboratory experiments, including its ability to increase serotonin release and reduce activity in the amygdala, which can be useful for studying the neural mechanisms underlying mood and anxiety disorders. However, N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also has several limitations, including its potential for abuse and addiction, and its neurotoxic effects on the brain, which can make it difficult to use in long-term studies.
将来の方向性
There are several future directions for research on N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, including further studies on its potential therapeutic benefits in treating mental health disorders such as PTSD and anxiety, as well as studies on its long-term effects on the brain and body. Additionally, there is a need for further research on the optimal dosing and administration of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride in clinical settings, as well as studies on the potential risks and benefits of using N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride in combination with other psychoactive drugs. Overall, further research on N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has the potential to provide valuable insights into the neural mechanisms underlying mood and anxiety disorders, and may lead to the development of new and more effective treatments for these conditions.
合成法
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride is synthesized from safrole, a natural compound found in sassafras oil, through a multi-step process that involves several chemical reactions. The first step involves the conversion of safrole to isosafrole, which is then oxidized to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride using a reducing agent such as aluminum amalgam or sodium borohydride. The final product is purified using various methods such as recrystallization or chromatography.
科学的研究の応用
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has been studied extensively for its potential therapeutic benefits in treating various mental health disorders such as PTSD, anxiety, and depression. Clinical trials have shown that N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in patients who have not responded to traditional treatments. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride works by increasing the release of serotonin, a neurotransmitter that is involved in regulating mood and emotions, and by reducing activity in the amygdala, a part of the brain that is involved in fear and anxiety.
特性
CAS番号 |
130397-03-4 |
|---|---|
製品名 |
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride |
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20(2)17(10-8-15-6-4-3-5-7-15)16-9-11-18-19(14-16)22-13-12-21-18;/h3-7,9,11,14,17H,8,10,12-13H2,1-2H3;1H |
InChIキー |
RDXXYXKIEXWTLQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
正規SMILES |
CN(C)C(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
同義語 |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(2-pheny lethyl)-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



